
7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde can be achieved through various methods. One common method involves the Knoevenagel reaction, where 7-hydroxycoumarin is reacted with formylating agents under basic conditions . Another method involves the condensation of 7-hydroxycoumarin with N,N-dialkyl substituted cyanoacetamide derivatives in the presence of piperidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for higher yields and purity, often involving the use of green solvents and catalysts to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl group at the 7-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: 7-Hydroxy-2-oxo-2H-chromene-8-carboxylic acid.
Reduction: 7-Hydroxy-2-oxo-2H-chromene-8-methanol.
Substitution: Various substituted coumarin derivatives depending on the electrophile used.
Applications De Recherche Scientifique
7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxycoumarin: Similar structure but lacks the aldehyde group at the 8-position.
4-Methyl-7-hydroxycoumarin: Contains a methyl group at the 4-position instead of an aldehyde at the 8-position.
7-Diethylamino-2-oxo-2H-chromene-4-carbaldehyde: Contains a diethylamino group at the 7-position and an aldehyde at the 4-position.
Uniqueness
7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde is unique due to the presence of both a hydroxyl group at the 7-position and an aldehyde group at the 8-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
2067-86-9 |
|---|---|
Formule moléculaire |
C10H6O4 |
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
7-hydroxy-2-oxochromene-8-carbaldehyde |
InChI |
InChI=1S/C10H6O4/c11-5-7-8(12)3-1-6-2-4-9(13)14-10(6)7/h1-5,12H |
Clé InChI |
KRBBYDYXQBJMCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C=CC(=O)O2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


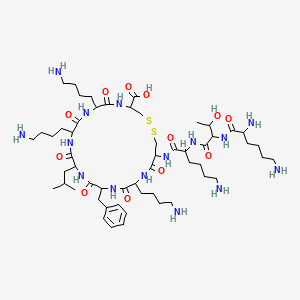
![1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine](/img/structure/B15095679.png)
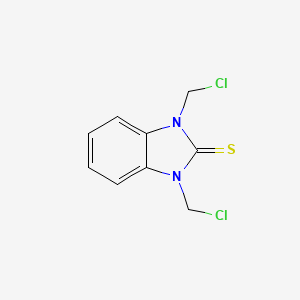
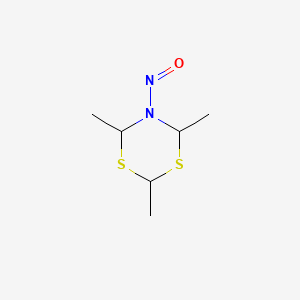
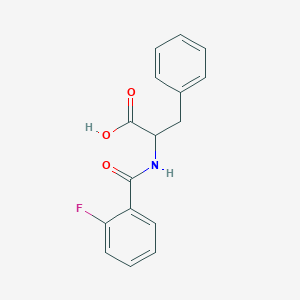
![N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide](/img/structure/B15095697.png)
![endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene](/img/structure/B15095702.png)
![N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide](/img/structure/B15095704.png)
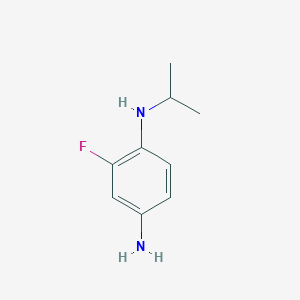

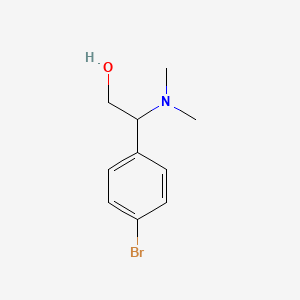
![Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester](/img/structure/B15095722.png)


